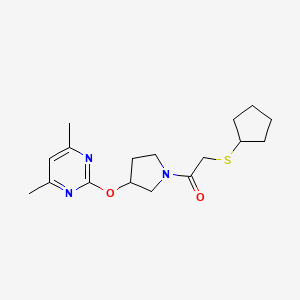

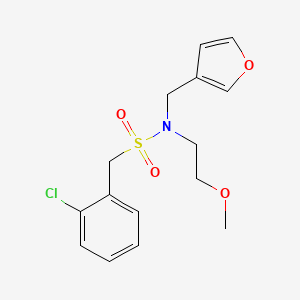

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Aplicaciones Científicas De Investigación

Molecular Structure and Biological Activity

Conformational Analysis : Similar compounds to 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide have been studied for their molecular conformation. For example, N-(2,5-Dichlorophenyl)methanesulfonamide displays a specific conformation of the N—H bond, which is crucial for its biological activity (Gowda, Foro, & Fuess, 2007). This kind of analysis is vital for understanding how such compounds might interact with biological receptors.

Synthesis of Related Compounds : The synthesis of related compounds, like the creation of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrates the chemical versatility and potential pharmaceutical applications of these molecules (Sakamoto et al., 1988).

Chemical Interactions and Properties

Hydrogen Bonding and Molecular Packing : Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide reveal insights into hydrogen bonding and molecular packing, crucial for understanding the compound's stability and interactions (Gowda, Foro, & Fuess, 2007). These interactions can influence the compound's behavior in a biological environment.

Supramolecular Assembly in Related Compounds : Diethyltin(methoxy)methanesulfonate, a related compound, demonstrates the potential for creating three-dimensional self-assemblies in chemical structures, which could be relevant for developing advanced materials or drug delivery systems (Shankar et al., 2011).

Potential Applications in Organic Synthesis

Use in N-Acylation Reagents : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, after systematic research on the structure-reactivity relationship, highlights the potential use of related compounds in organic synthesis, particularly in N-acylation reactions (Kondo et al., 2000).

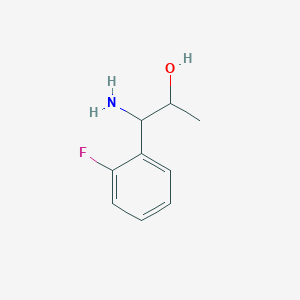

Catalysis in Asymmetric Hydrogenation : Compounds like Cp*Ir(OTf)(MsDPEN) (MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine) have been used as catalysts in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, indicating that related compounds could serve similar catalytic roles (Ohkuma et al., 2007).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-20-9-7-17(10-13-6-8-21-11-13)22(18,19)12-14-4-2-3-5-15(14)16/h2-6,8,11H,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSVYPIRLBTJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796360.png)

![4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2796366.png)

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)

![3,5-Dimethyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2796374.png)